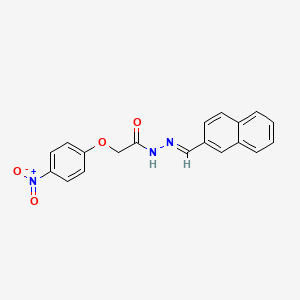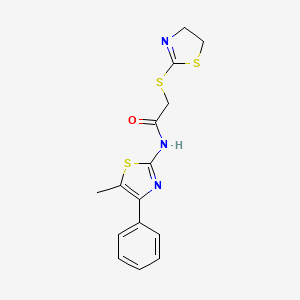![molecular formula C24H24N2O B5513319 2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)
2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The molecule also includes a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of such compounds often involves the coupling of amino acids for peptide synthesis and as a reagent in organic synthesis . The reaction of phosgene with four equivalents of imidazole under anhydrous conditions can be used to prepare carbonyldiimidazole (CDI), which is often used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The piperidine ring is a six-membered ring with one nitrogen atom, and the pyridine ring is a six-membered ring with two nitrogen atoms . The carbonyl group is a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the carbonyl group, which is known to be reactive. The carbon in the carbonyl group is electrophilic, making it a good target for attack by nucleophiles . The presence of the piperidine and pyridine rings could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the presence of the piperidine and pyridine rings, the carbonyl group, and any other functional groups in the molecule .Aplicaciones Científicas De Investigación
Organometallic Complexes and Synthesis
The synthesis of organometallic complexes involving similar structures to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" has been explored for various applications, including catalysis and material sciences. For instance, the high-yield synthesis of a C∧N∧C tridentate platinum complex utilizing 2,6-diphenylpyridine demonstrates the potential of such compounds in forming complexes with unique ligand arrangements (Cave et al., 1999). This process involves metalation by potassium tetrachloroplatinate in acetic acid, highlighting the versatile reactivity of diphenylpyridine derivatives in organometallic chemistry.
Crystal Structure Analysis
The structural characterization of compounds closely related to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" offers insights into their conformation and potential interactions in solid-state applications. Studies such as those on the crystal structures of (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate and its derivatives provide valuable information on the molecular geometry and intermolecular interactions, which are crucial for designing materials with specific properties (Raghuvarman et al., 2014).
Catalysis and Chemical Transformations
The reactivity and catalytic applications of diphenylpiperidine derivatives are also of significant interest. For instance, the selective hydrogenation and dehydrocyclization of 3-methyl-4-benzyl-2,6-diphenylpyridine demonstrate the utility of such compounds in facilitating chemical transformations (Prostakov et al., 1982). This research underscores the potential of diphenylpiperidine derivatives in developing new catalytic methods.
Photophysical Properties and Solar Cell Applications
Compounds with structures similar to "2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine" have been investigated for their photophysical properties and potential applications in solar cells. Research on copper(I)-based dye-sensitized solar cells using sterically demanding anchoring ligands, including diphenylpyridine derivatives, highlights the importance of molecular design in optimizing the performance of photovoltaic devices (Brauchli et al., 2015).
Heterobimetallic Complexes and Syngas Conversion
The exploration of heterobimetallic complexes involving diphenylpyridine derivatives, such as those containing rhenium and zinc, sheds light on the potential of these compounds in catalyzing syngas conversion processes. Research in this area demonstrates the role of such complexes in facilitating transformations relevant to energy and chemical synthesis (West et al., 2011).
Direcciones Futuras
Compounds with structures similar to “2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine” are of interest in the field of drug discovery . Future research could involve the synthesis of similar compounds and the investigation of their biological activity. This could lead to the development of new drugs with improved efficacy or safety profiles .
Propiedades
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O/c1-19-10-8-15-22(25-19)23(27)26-17-9-16-24(18-26,20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-8,10-15H,9,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLFNVYTYIELPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5513243.png)
![2-[(5-acetyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-6-methyl-4H-pyran-4-one](/img/structure/B5513247.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(cyclopropylsulfonyl)-3-pyrrolidinyl]-6-(methoxymethyl)-4-pyrimidinamine](/img/structure/B5513262.png)
![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5513265.png)
![4-{4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5513280.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)


![ethyl 4-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5513307.png)

![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)
